Pyridine, 4-[[(2-methylphenyl)methyl]thio]-
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Overview
Description
Pyridine, 4-[[(2-methylphenyl)methyl]thio]-: is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. This compound features a pyridine ring substituted at the 4-position with a thioether group linked to a 2-methylphenyl group. Pyridine derivatives are widely recognized for their diverse chemical properties and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[[(2-methylphenyl)methyl]thio]- typically involves the reaction of 4-chloropyridine with 2-methylbenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the mercaptan group displaces the chlorine atom on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridine, 4-[[(2-methylphenyl)methyl]thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, bromine, catalysts like iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 4-[[(2-methylphenyl)methyl]thio]- is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases. Its unique chemical structure allows for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, Pyridine, 4-[[(2-methylphenyl)methyl]thio]- is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of Pyridine, 4-[[(2-methylphenyl)methyl]thio]- involves its interaction with specific molecular targets in biological systems. The thioether group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Pyridine, 4-methyl-: Similar in structure but lacks the thioether group.
Pyridine, 4-ethylthio-: Contains an ethylthio group instead of the 2-methylphenylthio group.
Pyridine, 4-phenylthio-: Features a phenylthio group instead of the 2-methylphenylthio group.
Uniqueness: Pyridine, 4-[[(2-methylphenyl)methyl]thio]- is unique due to the presence of the 2-methylphenylthio group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
646511-29-7 |
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Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13/h2-9H,10H2,1H3 |
InChI Key |
TXJREMUMRSIKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CC=NC=C2 |
Origin of Product |
United States |
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